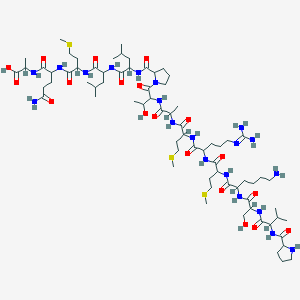
125366-42-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the CAS number 125366-42-9 is known as Ac-MBP 1-11. It is a short peptide sequence that serves as the major encephalitogenic epitope in myelin basic protein. This compound is significant in the study of multiple sclerosis and other demyelinating diseases due to its role in inducing experimental autoimmune encephalomyelitis, a model for human multiple sclerosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ac-MBP 1-11 is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids. The synthesis is carried out in a stepwise manner, with each amino acid being coupled to the chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine). After the completion of the peptide chain, the compound is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid, water, and scavengers .
Industrial Production Methods: The industrial production of Ac-MBP 1-11 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring a purity of over 98% .
Analyse Des Réactions Chimiques
Types of Reactions: Ac-MBP 1-11 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Peptide Bond Formation: Fmoc-protected amino acids, HBTU, DIPEA, and DMF (Dimethylformamide) as the solvent.
Cleavage and Deprotection: Trifluoroacetic acid, water, and scavengers like triisopropylsilane and ethanedithiol.
Major Products Formed: The major product formed is the Ac-MBP 1-11 peptide itself, with a sequence of Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-COOH .
Applications De Recherche Scientifique
Ac-MBP 1-11 is extensively used in scientific research, particularly in the fields of immunology and neurology. Its primary application is in the study of multiple sclerosis, where it is used to induce experimental autoimmune encephalomyelitis in animal models. This helps researchers understand the pathogenesis of multiple sclerosis and test potential therapeutic interventions .
In addition to its role in multiple sclerosis research, Ac-MBP 1-11 is used to study T-cell responses and the mechanisms of autoimmunity. It serves as a model antigen to investigate how the immune system recognizes and responds to self-antigens, providing insights into autoimmune diseases .
Mécanisme D'action
Ac-MBP 1-11 exerts its effects by acting as an antigen that is recognized by T-cells. When introduced into an organism, it is processed and presented by antigen-presenting cells to T-cells. This interaction activates the T-cells, leading to an immune response against the myelin basic protein. The activated T-cells cross the blood-brain barrier and initiate an inflammatory response in the central nervous system, resulting in demyelination and neurological deficits characteristic of multiple sclerosis .
Comparaison Avec Des Composés Similaires
MBP 1-9: Another peptide derived from myelin basic protein, but shorter in sequence.
PLP 139-151: A peptide derived from proteolipid protein, another component of the myelin sheath.
MOG 35-55: A peptide derived from myelin oligodendrocyte glycoprotein, also involved in demyelinating diseases.
Uniqueness: Ac-MBP 1-11 is unique due to its specific sequence and its role as a dominant encephalitogenic epitope in myelin basic protein. This makes it particularly valuable in the study of multiple sclerosis and other demyelinating diseases, as it closely mimics the immune response seen in these conditions .
Propriétés
Numéro CAS |
125366-42-9 |
|---|---|
Formule moléculaire |
C₂H₃K₂OPS₃ |
Poids moléculaire |
248.41 |
Séquence |
One Letter Code: Ac-ASQKRPSQRSK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B612709.png)
![4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B612710.png)
![6-amino-2-[[2-[[1-[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B612712.png)

